

Application Notes and Protocols: Synthesis of 2-(2-Aminophenyl)indole from 2-Alkynylanilines

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Compound of Interest

Compound Name: 2-(2-Aminophenyl)indole

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Abstract

The synthesis of 2-substituted indoles from 2-alkynylanilines is a robust and versatile methodology in heterocyclic chemistry. This document provides a detailed overview of common synthetic strategies, including transition-metal-catalyzed and metal-free approaches. While a direct, one-step synthesis of **2-(2-aminophenyl)indole** from a simple 2-alkynylaniline is not prominently featured in the current literature, this note presents a plausible and practical multi-step synthetic route. This proposed pathway involves the initial synthesis of a key intermediate, 2-((2-nitrophenyl)ethynyl)aniline, via a Sonogashira coupling, followed by an intramolecular cyclization to form the indole core, and a final reduction of the nitro group to yield the target compound. Detailed experimental protocols for each step are provided, alongside a summary of reaction conditions for the general synthesis of 2-substituted indoles from 2-alkynylanilines.

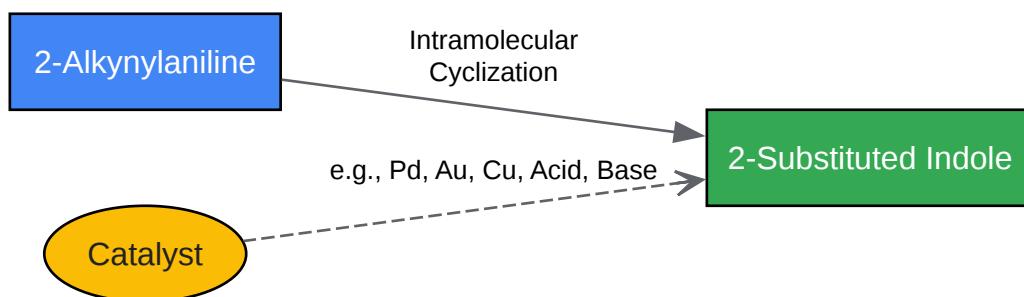
Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The intramolecular cyclization of 2-alkynylanilines has emerged as a powerful and atom-economical method for the construction of 2-substituted indoles.^{[1][2]} This transformation can be promoted by a variety of catalysts, including palladium, gold, and copper complexes, as well as under metal-free conditions.^{[1][3][4]} The choice of catalyst and reaction conditions can influence the reaction efficiency and functional group tolerance.

This document outlines the primary methods for the synthesis of 2-substituted indoles from 2-alkynylanilines and provides a detailed, practical protocol for a proposed synthesis of **2-(2-aminophenyl)indole**, a valuable building block in drug discovery.

General Synthetic Pathway

The general synthesis of 2-substituted indoles from 2-alkynylanilines proceeds via an intramolecular cyclization. This process is often catalyzed by a transition metal that activates the alkyne moiety towards nucleophilic attack by the aniline nitrogen.



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Caption: General intramolecular cyclization of a 2-alkynylaniline.

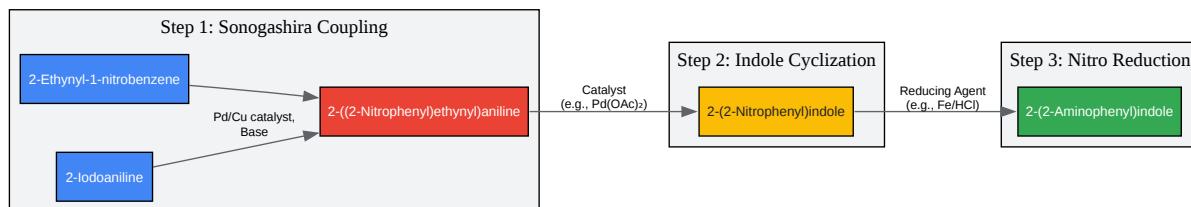
Summary of Reaction Conditions for the Synthesis of 2-Substituted Indoles

The following table summarizes various catalytic systems and conditions reported for the synthesis of 2-substituted indoles from 2-alkynylanilines.

Catalyst/ Reagent	Base/Add itive	Solvent	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
Pd(OAc) ₂	Acetic Acid	3% TPGS- 750-M in H ₂ O	80	6	95	[3]
[Pd(OAc) ₂] / Ag ₂ O	-	Toluene	110	12	26-88	
AuCl(PPh ₃) / AgSbF ₆	-	Nitrometha ne	60	1-2	up to 81	[5]
[Cu(phen) (PPh ₃) ₂]N O ₃	K ₃ PO ₄	Toluene or Dioxane	110	24	Good	
K ₂ CO ₃	-	DMSO	120	12	51	[1]
TfOH	-	Dichloroeth ane	80	1	-	[1]

Proposed Multi-Step Synthesis of 2-(2-Aminophenyl)indole

Given the absence of a direct reported synthesis, the following three-step pathway is proposed, utilizing well-established synthetic transformations.



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Caption: Proposed multi-step synthesis of **2-(2-aminophenyl)indole**.

Experimental Protocols

Step 1: Synthesis of 2-((2-Nitrophenyl)ethynyl)aniline (Sonogashira Coupling)

This protocol is adapted from general Sonogashira coupling procedures.[\[6\]](#)[\[7\]](#)

Materials:

- 2-Iodoaniline
- 2-Ethynyl-1-nitrobenzene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Copper(I) iodide (CuI)
- Triphenylphosphine (PPh_3)
- Triethylamine (Et_3N)
- Toluene, anhydrous

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline (1.0 mmol, 1.0 equiv), 2-ethynyl-1-nitrobenzene (1.1 mmol, 1.1 equiv), $\text{Pd}(\text{OAc})_2$ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh_3 (0.08 mmol, 8 mol%).
- Add anhydrous toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.
- Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((2-nitrophenyl)ethynyl)aniline.

Step 2: Synthesis of 2-(2-Nitrophenyl)indole (Intramolecular Cyclization)

This protocol is based on palladium-catalyzed indole synthesis.[\[3\]](#)

Materials:

- 2-((2-Nitrophenyl)ethynyl)aniline
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Acetic acid
- 3% (w/v) solution of TPGS-750-M in water (or another suitable solvent like DMF or toluene)

Procedure:

- In a reaction vial, suspend 2-((2-nitrophenyl)ethynyl)aniline (1.0 mmol, 1.0 equiv) in the chosen solvent (e.g., 5 mL of 3% TPGS-750-M in water).
- Add acetic acid (1.0 mmol, 1.0 equiv) followed by $\text{Pd}(\text{OAc})_2$ (0.05 mmol, 5 mol%).
- Seal the vial and heat the mixture to 100 °C for 8 hours, or until TLC analysis indicates complete consumption of the starting material.
- Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
- Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

- Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(2-nitrophenyl)indole.

Step 3: Synthesis of 2-(2-Aminophenyl)indole (Nitro Group Reduction)

This protocol employs a standard method for the reduction of an aromatic nitro group.

Materials:

- 2-(2-Nitrophenyl)indole
- Iron powder (Fe)
- Concentrated hydrochloric acid (HCl)
- Ethanol
- Water
- Sodium bicarbonate (NaHCO_3) solution, saturated

Procedure:

- In a round-bottom flask, dissolve 2-(2-nitrophenyl)indole (1.0 mmol, 1.0 equiv) in a mixture of ethanol (15 mL) and water (5 mL).
- Add iron powder (5.0 mmol, 5.0 equiv) to the solution.
- Heat the mixture to reflux and then add concentrated HCl (0.5 mL) dropwise.
- Continue refluxing for 4 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture and filter through celite to remove the iron residues, washing the pad with ethanol.
- Concentrate the filtrate under reduced pressure to remove the ethanol.

- Neutralize the remaining aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain **2-(2-aminophenyl)indole**.

Conclusion

The synthesis of 2-substituted indoles from 2-alkynylanilines is a well-established and powerful tool in organic synthesis. While a direct route to **2-(2-aminophenyl)indole** from a simple 2-alkynylaniline is not readily available in the literature, a reliable multi-step synthesis is proposed. This approach leverages the efficiency of the Sonogashira coupling for the synthesis of the key precursor, followed by a robust intramolecular cyclization to form the indole nucleus, and a standard reduction to install the final amino group. The provided protocols offer a practical guide for researchers to access this and other structurally diverse indole derivatives.

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